molecular formula C16H11N7O3 B14523996 N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide CAS No. 62554-59-0

N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide

Cat. No.: B14523996
CAS No.: 62554-59-0
M. Wt: 349.30 g/mol
InChI Key: JCICWLMXCXDINO-UHFFFAOYSA-N
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Description

N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,6-dicyano-4-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-amino-2-acetamidophenol in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Automation and Control: Advanced automation and control systems are employed to monitor reaction parameters such as temperature, pH, and reactant concentrations to ensure consistent product quality.

    Waste Management: Proper waste management practices are implemented to handle by-products and effluents generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro and cyano derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of nitro and cyano derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[Bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl}acetamide
  • N-{5-[Bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl}acetamide

Uniqueness

N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62554-59-0

Molecular Formula

C16H11N7O3

Molecular Weight

349.30 g/mol

IUPAC Name

N-[5-amino-2-[(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C16H11N7O3/c1-9(24)20-15-6-12(19)2-3-14(15)21-22-16-10(7-17)4-13(23(25)26)5-11(16)8-18/h2-6H,19H2,1H3,(H,20,24)

InChI Key

JCICWLMXCXDINO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N

Origin of Product

United States

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